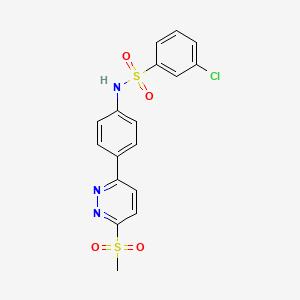
3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H14ClN3O4S2 . It’s an heteroaromatic compound .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These properties include its molecular weight, empirical formula, and more .Wissenschaftliche Forschungsanwendungen
Biological Potential and Enzyme Inhibition
Research has demonstrated the synthesis and characterization of sulfonamide hybrids, including related compounds, showcasing their potential in biological contexts. For instance, novel Schiff bases of sulfonamide derivatives have been synthesized and assessed for enzyme inhibition capabilities against AChE and BChE enzymes. These compounds have shown significant inhibition percentages, indicating their potential in medicinal chemistry and enzyme-related studies (Kausar et al., 2019).
Herbicide Selectivity and Metabolism
Studies on related sulfonamide compounds, such as chlorsulfuron, have highlighted the biological basis for selectivity of certain herbicides for cereals. The ability of crop plants to metabolize these herbicides to inactive products contributes to their selective weed-killing properties without harming the crops themselves (Sweetser et al., 1982).
Structural and Molecular Studies
Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their steric hindrance and potential chemical reactions. Structural characterization using X-ray diffraction analysis techniques helps understand the molecular framework and properties of these compounds, facilitating their application in various chemical syntheses (Rublova et al., 2017).
Antimicrobial Activity
Research into sulfonamide compounds has also explored their antimicrobial activities. Synthesis of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including sulfonamide groups, has been undertaken to evaluate their antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating triazine moieties have been studied for their inhibition of carbonic anhydrase isozymes, which play significant roles in physiological processes. These compounds have shown varied inhibition constants across different isozymes, offering insights for drug development and therapeutic applications (Garaj et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQMYCHWWUCXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383291.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)
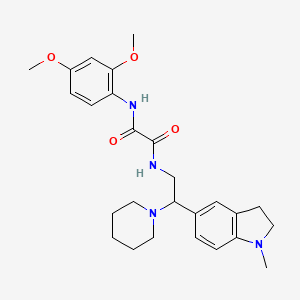
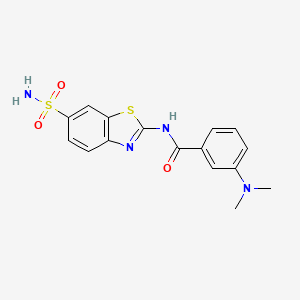
![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)
![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)
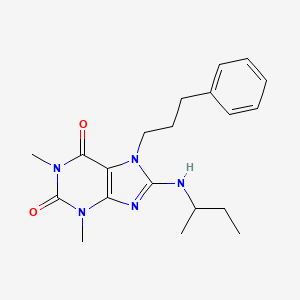
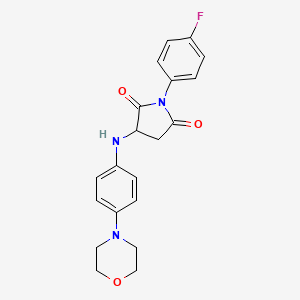
![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)
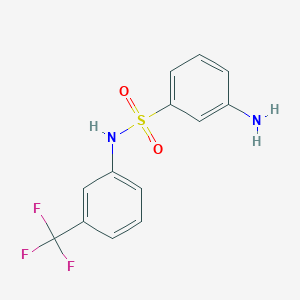
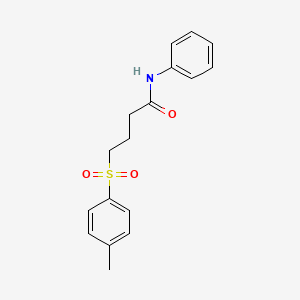
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)
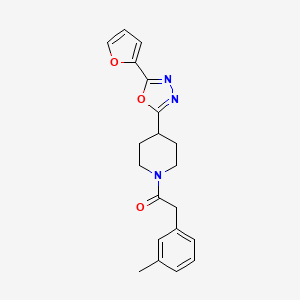
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)